molecular formula C8H7BrClNO3S B1463221 N-(4-Bromo-2-chlorobenzoyl)-methanesulfonamide CAS No. 1971914-66-5

N-(4-Bromo-2-chlorobenzoyl)-methanesulfonamide

Cat. No.: B1463221
CAS No.: 1971914-66-5
M. Wt: 312.57 g/mol
InChI Key: HCRWUBXQGXSWDU-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-chlorobenzoyl)-methanesulfonamide is a chemical compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a bromo and chloro substituent on the benzoyl ring, along with a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-chlorobenzoyl)-methanesulfonamide typically involves the reaction of 4-bromo-2-chlorobenzoyl chloride with methanesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-chlorobenzoyl)-methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the benzoyl ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding carboxylic acid and methanesulfonamide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

    Hydrolysis: Aqueous solutions of sodium hydroxide (NaOH) or hydrochloric acid (HCl) are commonly used.

Major Products Formed

    Substitution Reactions: The major products are the substituted benzoyl derivatives.

    Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions.

    Hydrolysis: The major products are 4-bromo-2-chlorobenzoic acid and methanesulfonamide.

Scientific Research Applications

N-(4-Bromo-2-chlorobenzoyl)-methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-chlorobenzoyl)-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and chloro substituents on the benzoyl ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The methanesulfonamide group can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

N-(4-Bromo-2-chlorobenzoyl)-methanesulfonamide can be compared with other benzoyl derivatives, such as:

    4-Bromo-2-chlorobenzoyl chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

    4-Bromo-2-chlorobenzoic acid: This compound is a hydrolysis product of this compound and has similar structural features.

    Methanesulfonamide: This compound is a component of this compound and contributes to its overall chemical properties.

The uniqueness of this compound lies in its combination of bromo, chloro, and methanesulfonamide groups, which confer specific chemical and biological properties that are not present in the individual components or other similar compounds.

Properties

IUPAC Name

4-bromo-2-chloro-N-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO3S/c1-15(13,14)11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRWUBXQGXSWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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